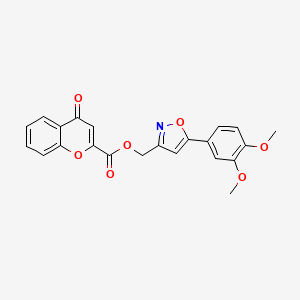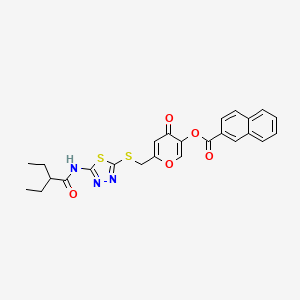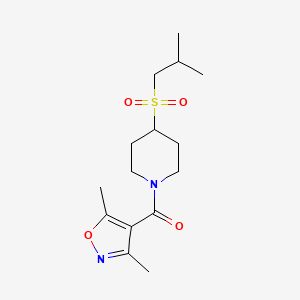
(3,5-Dimethylisoxazol-4-yl)(4-(isobutylsulfonyl)piperidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3,5-Dimethylisoxazol-4-yl)(4-(isobutylsulfonyl)piperidin-1-yl)methanone, also known as DIPO, is a chemical compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. DIPO is a small molecule that has shown promising results in various studies, making it a subject of interest for researchers in the field.
科学的研究の応用
Synthesis and Structural Characterization
- A study by Karthik et al. (2021) focused on the synthesis of a compound with a structure involving piperidinyl methanone oxime and its characterization using various spectroscopic techniques. The structure was confirmed by X-ray diffraction, revealing a chair conformation of the piperidine ring and a distorted tetrahedral geometry around the sulfur atom. The thermal properties were also examined, showing stability within a specific temperature range (Karthik et al., 2021).
Chemical Reactivity and Synthesis Routes
- Bagley et al. (2005) described a synthesis route involving a Bohlmann-Rahtz heteroannulation reaction to produce dimethyl sulfomycinamate, a compound related to the thiopeptide antibiotics family. This synthesis demonstrates the complexity and potential of multi-step reactions in creating compounds with intricate structures and functionalities (Bagley et al., 2005).
Antioxidant Properties
- Dineshkumar and Parthiban (2022) synthesized a new molecule involving a piperidin-4-one structure and evaluated its antioxidant efficacy using DPPH and ABTS methods. The study highlights the potential of such compounds in contributing to antioxidant research (Dineshkumar & Parthiban, 2022).
Molecular Structure and Interactions
- Naveen et al. (2015) synthesized a compound featuring an isoxazole sulfonamide structure and performed a detailed analysis of its crystal and molecular structure. The study provides insights into the conformational aspects and intermolecular interactions, which are crucial for understanding the reactivity and potential applications of such compounds (Naveen et al., 2015).
特性
IUPAC Name |
(3,5-dimethyl-1,2-oxazol-4-yl)-[4-(2-methylpropylsulfonyl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O4S/c1-10(2)9-22(19,20)13-5-7-17(8-6-13)15(18)14-11(3)16-21-12(14)4/h10,13H,5-9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIRWLQLDVSBYEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)N2CCC(CC2)S(=O)(=O)CC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
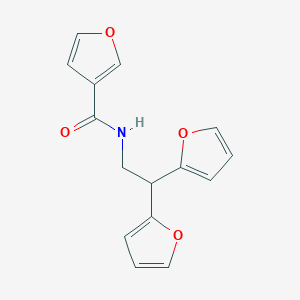
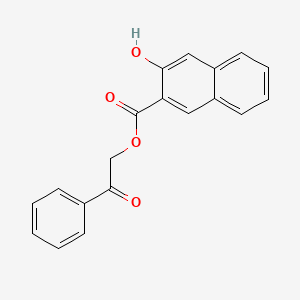
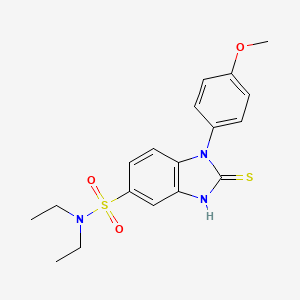
![N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N,4-dimethylthiophene-2-carboxamide](/img/structure/B2664631.png)
![1-(4-chlorobenzenesulfonyl)-N'-[(1E)-(4-hydroxy-3-methoxyphenyl)methylidene]piperidine-4-carbohydrazide](/img/structure/B2664632.png)
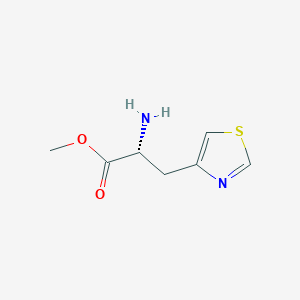
![7,8-Dichloro[1,2,5]thiadiazolo[3,4-f]quinoxaline](/img/structure/B2664638.png)
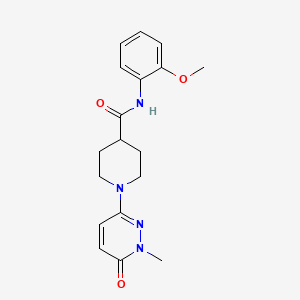


![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(5-chloro-2-cyanophenyl)oxalamide](/img/structure/B2664643.png)
![(E)-N-[[4-(4-Chlorophenyl)morpholin-2-yl]methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2664646.png)
